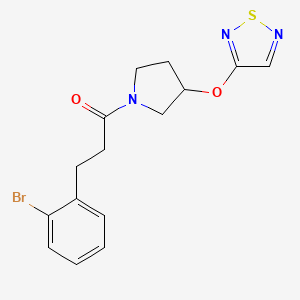

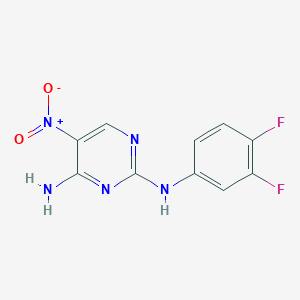

Methyl 1-cyclobutylpyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-cyclobutylpyrazole-4-carboxylate (MCPC) is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods, and its potential applications in different fields are being explored.

Applications De Recherche Scientifique

1. Synthesis and Chemical Applications

- Peptidotriazoles on Solid Phase : This study discusses a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method is significant for the synthesis of 1H-[1,2,3]-triazoles, a class of compounds closely related to pyrazoles (Tornøe, Christensen, & Meldal, 2002).

2. Inhibitive Action in Corrosion

- Inhibition of Iron Corrosion : The inhibitory effect of bipyrazole compounds on corrosion of pure iron in acidic media was studied. The results showed that these compounds are efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

3. Biological and Pharmacological Research

- Synthesis of Novel 2-Amino-3-Cyanopyridine Derivatives : A study reported an ultrasound-assisted synthesis method for novel 2-amino-3-cyanopyridine derivatives bearing a 5-imidazopyrazole scaffold. These compounds were evaluated for antibacterial, antitubercular, and antioxidant activities, demonstrating significant potential in these areas (Kalaria, Satasia, Avalani, & Raval, 2014).

4. Environmental Applications

- Rhodium-Catalyzed Carboxylation of Arenes with CO2 : This research highlights a Rh-catalyzed direct carboxylation of unactivated aryl C-H bond using atmospheric CO2. The process, which involves chelation-assisted C-H activation, demonstrates the application of C-H bond activation strategy in carbon dioxide fixation (Mizuno, Takaya, & Iwasawa, 2011).

Mécanisme D'action

Target of Action

Methyl 1-cyclobutylpyrazole-4-carboxylate is a complex organic compound. Based on the structure of the compound, it is likely to interact with various biological targets .

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 1-cyclobutylpyrazole-4-carboxylate are currently unknown. Pyrazole derivatives have been shown to have potential fungicidal activities, suggesting that they may interfere with the metabolic pathways of fungi .

Pharmacokinetics

The compound’s molecular weight (18021) suggests that it may have good bioavailability .

Result of Action

Based on the known activities of similar pyrazole derivatives, it may have potential antifungal activities .

Action Environment

The action, efficacy, and stability of Methyl 1-cyclobutylpyrazole-4-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment. Specific studies on the environmental influences on this compound are currently lacking .

Propriétés

IUPAC Name |

methyl 1-cyclobutylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)7-5-10-11(6-7)8-3-2-4-8/h5-6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNJQMHHECBBNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-cyclobutylpyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)

![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)